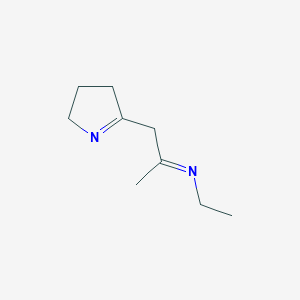
(2E)-1-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethylpropan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-N-[2-(piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thienopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thienopyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods: Industrial production methods for thienopyrimidine derivatives often involve large-scale cyclization reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Thienopyrimidine derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on the thienopyrimidine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the thienopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Thienopyrimidine derivatives are used as building blocks in organic synthesis and as intermediates in the preparation of more complex molecules.
Biology: These compounds have shown potential as enzyme inhibitors and have been studied for their interactions with various biological targets.
Medicine: Thienopyrimidine derivatives are investigated for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: In the industrial sector, these compounds are used in the development of new materials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-N-[2-(piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
- Thieno[3,2-d]pyrimidin-4-ones
- Thieno[3,4-b]pyridine derivatives
Comparison: Compared to other thienopyrimidine derivatives, 5-Methyl-N-[2-(piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine may exhibit unique biological activities due to its specific substituents. Its piperidinyl and phenyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research.
Properties
CAS No. |
861402-09-7 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-N-ethylpropan-2-imine |
InChI |
InChI=1S/C9H16N2/c1-3-10-8(2)7-9-5-4-6-11-9/h3-7H2,1-2H3 |
InChI Key |
GSOPUGKWDPDIPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(C)CC1=NCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















